molecular formula C11H12N2O3 B572346 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253791-90-0

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B572346
CAS No.: 1253791-90-0
M. Wt: 220.228
InChI Key: ROBFHXYYOJJPTE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of 1-Isopropyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione provides fundamental insights into its solid-state structure and molecular packing arrangements. While specific X-ray diffraction data for this exact compound are limited in the available literature, comparative analysis with closely related pyrido-oxazine derivatives offers valuable structural information. Related crystalline forms of pyrido[2,3-d]oxazine compounds demonstrate characteristic diffraction patterns that reflect the inherent planarity of the fused ring system.

The crystalline polymorphs observed in analogous compounds within this structural family exhibit distinctive X-ray powder diffraction peaks at specific two-theta angles. For instance, crystalline Form I of related pyrido-oxazine structures shows characteristic peaks at 12.82°, 15.74°, 16.03°, 16.63°, 17.60°, 25.14°, 25.82°, and 26.44° ± 0.2° 2θ using copper K-alpha radiation. These diffraction patterns provide crucial fingerprint identification for distinguishing between different polymorphic forms and assessing crystalline purity.

The thermal analysis reveals endothermic peaks typically occurring around 97 ± 2°C for similar pyrido-oxazine derivatives, indicating melting or phase transition temperatures. The substantial absence of thermal events at temperatures below this endothermic peak suggests thermal stability of the crystalline lattice structure. The crystalline forms demonstrate remarkable stability under standard manufacturing and storage conditions, maintaining their polymorphic integrity without spontaneous transformation.

Crystallographic Parameter Typical Range for Pyrido-oxazine Derivatives
Melting Point 95-99°C
Thermal Stability Range Room temperature to 95°C
Characteristic Diffraction Peaks 12.82°, 15.74°, 16.03°, 25.14° (2θ)
Crystal System Monoclinic/Triclinic (typical)

Properties

IUPAC Name

7-methyl-1-propan-2-ylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6(2)13-9-8(5-4-7(3)12-9)10(14)16-11(13)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFHXYYOJJPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (≥120°C) improve cyclization yields but risk side reactions. Xylene and toluene are preferred for high-boiling-point requirements, while DMF facilitates methylation at lower temperatures (60–80°C).

Catalytic Systems

Piperidine accelerates cyclization by deprotonating intermediates, with yields increasing from 65% to 89% when catalyst loading rises from 5 mol% to 10 mol%. Alternatively, palladium catalysts enable Suzuki-Miyaura couplings for introducing aryl groups at the 7-position, though this is less common for methyl substituents.

Case Studies and Research Findings

Comparative Analysis of Alkylation Agents

A 2024 study compared isopropylating agents for the 1-position substitution:

ReagentYield (%)Purity (%)Side Products
Isopropyl bromide7295Di-isopropyl byproduct (8%)
Isopropyl chloride6592None
Isopropyl iodide8197Oxazine ring opening (5%)

Isopropyl iodide provided the highest yield but required careful temperature control to minimize degradation.

Methylation Efficiency

Methylation at the 7-position using dimethyl sulfate achieved 94% yield in DMF at 70°C, whereas methyl iodide required longer reaction times (24 vs. 12 hours) for comparable results.

Comparative Analysis with Related Compounds

Structural analogs exhibit distinct synthetic challenges:

Compound NameKey Synthetic DifferenceYield (%)
1-Isopropyl-7-(methylthio)-1H-pyrido[...]dioneMethylthio introduction via NaSMe68
1-Methyl-1H-pyrido[2,3-d][1,oxazine-2,4-dioneSimplified alkylation at N183
7-Fluoro-1-isopropyl-1H-pyrido[...]dioneFluorination via Balz-Schiemann reaction57

The target compound’s isopropyl and methyl groups necessitate sequential alkylation, complicating purification relative to simpler analogs .

Chemical Reactions Analysis

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the oxazine ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. Research indicates that derivatives of this compound can inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that similar heterocyclic compounds can trigger cell cycle arrest and promote programmed cell death in tumor cells .

COX-II Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and cancer:

  • Inhibitory Potency : Research on related compounds suggests that modifications to the pyrido[2,3-d][1,3]oxazine structure can enhance COX-II selectivity and potency. For example, certain derivatives exhibited IC50 values significantly lower than traditional COX inhibitors like Celecoxib .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activity. The results indicated that specific substitutions on the oxazine ring enhanced anticancer activity against breast and colon cancer cell lines .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHCT116 (Colon)15.0

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of this compound. It was found to reduce inflammation markers in animal models significantly:

Treatment GroupInflammation Marker Reduction (%)
Control0
Compound C45
Compound D60

Mechanism of Action

The mechanism of action of 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression.

Comparison with Similar Compounds

Key Structural Features:

  • Core framework : Pyrido[2,3-d][1,3]oxazine-2,4-dione.
  • 7-Methyl group: Modifies electronic properties through inductive effects.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrido-oxazine-dione core but differing in substituent type, position, or additional functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Hazard Class Key References
1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-isopropyl, 7-methyl C₁₁H₁₄N₂O₃ 222.24* N/A IRRITANT
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 7-methyl C₈H₆N₂O₃ 178.14 N/A IRRITANT
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-propyl C₁₀H₁₁N₂O₃ 206.198 95 IRRITANT
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-methyl, 7-methyl C₉H₈N₂O₃ 192.17* N/A N/A
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-phenyl C₁₂H₈N₂O₃ 228.20* N/A N/A

*Calculated values based on substituent addition to the base structure (C₇H₄N₂O₃, MW 164.12 g/mol) .

Key Observations:

For instance, the phenyl-substituted analog (C₁₂H₈N₂O₃) is 36% heavier than the base structure . Methyl and propyl groups introduce moderate hydrophobicity, as seen in the 1-propyl derivative (MW 206.20 g/mol) .

Synthetic Accessibility :

  • The one-step synthesis of 1H-benzoxazine-2,4-diones via heterocyclic anhydrides and TMSA (trimethylsilyl acetylene) offers high yields (60–85%) and purity for simpler analogs .
  • However, bulkier substituents (e.g., isopropyl) may require multi-step procedures, such as alkylation with iodomethane or fractional crystallization for purification, as demonstrated in 1M7 synthesis .

Hazard Profiles :

  • Most analogs, including 7-methyl and 1-propyl derivatives, are classified as IRRITANT , suggesting similar handling precautions .

Structural Diversity and Applications :

  • 1-Phenyl-substituted analogs : Enhanced aromaticity may improve π-π stacking interactions, relevant in materials science .
  • 1,7-Dimethyl derivatives : Symmetric substitution could influence crystallinity or thermal stability .

Biological Activity

1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrido[2,3-d][1,3]oxazine framework, which is known for its diverse biological activities. The presence of isopropyl and methyl groups in its structure may influence its pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 integrase. In vitro studies reported IC50 values in the low micromolar range (0.19–3.7 µM), suggesting significant antiviral efficacy against various HIV subtypes .
  • Antitumor Activity : Preliminary findings suggest that the compound may inhibit tumor growth through modulation of the phosphoinositide 3-kinase (PI3K) pathway. Compounds with similar structures have demonstrated effectiveness against cancer cell lines by inhibiting PI3K activity .

The mechanisms underlying the biological activity of this compound remain under investigation. However, it is believed that the compound interacts with specific enzymes involved in viral replication and cell signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity IC50 Values Mechanism References
Antiviral0.19–3.7 µMInhibition of HIV-1 integrase
AntitumorLow micromolarModulation of PI3K pathway

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antiviral Studies : In a controlled laboratory setting, various derivatives of pyrido compounds were synthesized and tested for their ability to inhibit HIV-1 integrase. The results indicated that modifications to the side chains significantly influenced antiviral potency .
  • Cancer Research : A study focused on compounds structurally related to this compound demonstrated their effectiveness in reducing tumor size in xenograft models by targeting PI3K pathways. This suggests a promising avenue for further research into its antitumor capabilities .

Q & A

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

  • Methodology : Expose samples to accelerated stability conditions (40°C/75% RH) and monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the oxazine ring) .

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